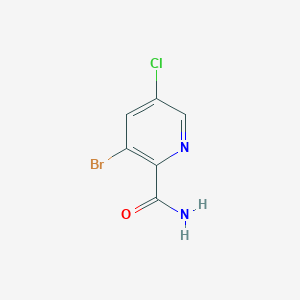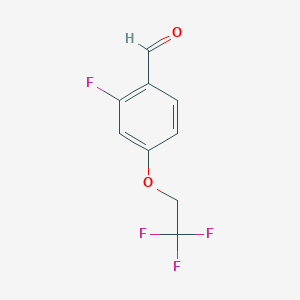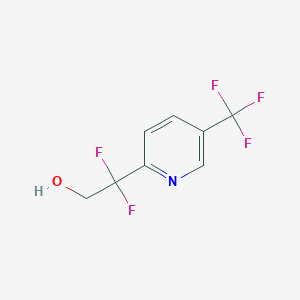
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
説明
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound with a molecular weight of 159.14 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol are largely due to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Protective Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, closely related to the chemical , serves as an effective protecting group for methacrylic acid. It can be selectively removed from polymers either chemically under alkaline conditions or thermally above 110°C while being stable under acidic conditions and resistant to catalytic hydrogenolysis. This finding is significant for the polymer community due to the commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).
Role in Synthesis of Pyrazole Intermediates
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is involved in the synthesis of pyrazole intermediates. The reaction of β-diketone 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione and monosubstituted hydrazine 2-hydroxyethylhydrazine produces 2-(2-hydroxyethyl)-3-pyridin-2-yl-5-trifluoromethyl-4,5-dihydropyrazole and 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol (Montoya et al., 2007).
In Palladium(II) Complexes
This compound also features in the synthesis of Palladium(II) complexes. These complexes, containing N-alkylpyridylpyrazole derived ligands including 2-(5-trifluoromethyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized, offering insights into their structural and bonding characteristics (Montoya et al., 2007).
Antioxidant and Antimicrobial Properties
A novel series of compounds including 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, synthesized with non-identical substituents in both pyrazole rings, showed promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new pharmaceutical or biochemical agents (Bonacorso et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMRUZHFVHKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



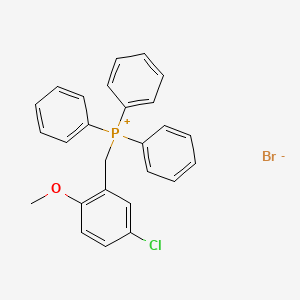
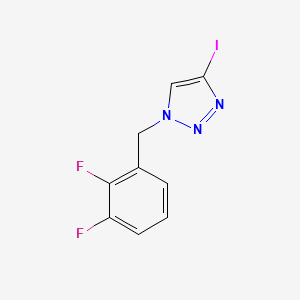
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
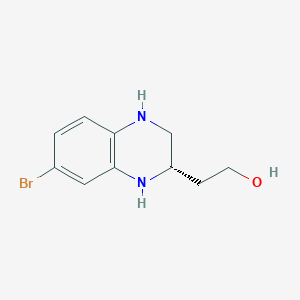
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
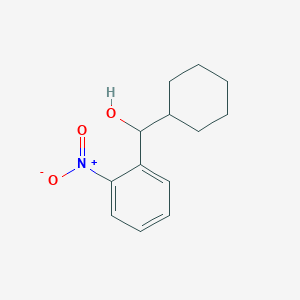
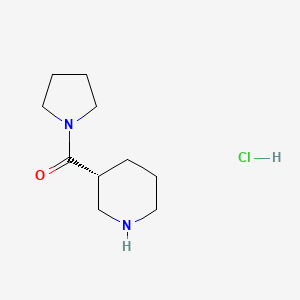
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
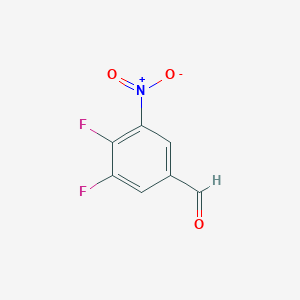
![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
